
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone, also known as MPPM, is a chemical compound that has been studied for its potential applications in scientific research. MPPM is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may exert its effects through the inhibition of various signaling pathways. For example, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have antioxidant properties. Studies have also suggested that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may have neuroprotective effects and may improve cognitive function. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have anti-diabetic effects, as it can improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for research on (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanisms of action of (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone and its potential therapeutic applications.
合成方法
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-5-phenylpyrazole-3-carboxylic acid with morpholine and thionyl chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone. Other methods involve the use of different reagents and reaction conditions.
科学研究应用
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-inflammatory agent. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have potential as an anti-cancer agent. Studies have shown that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can induce apoptosis in cancer cells and inhibit tumor growth in vivo. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has also been studied for its potential as an anti-viral agent. Studies have shown that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can inhibit the replication of certain viruses, including the influenza virus.
属性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(15(19)18-7-9-20-10-8-18)11-13(16-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHWCGMWZRZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

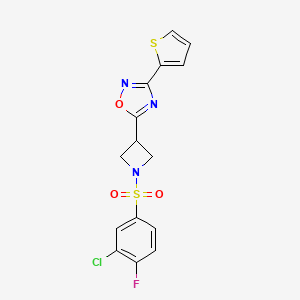


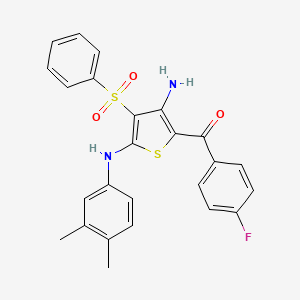

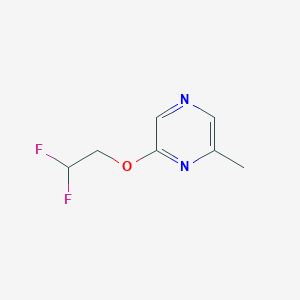
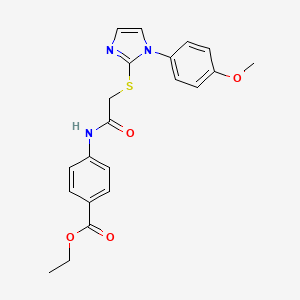

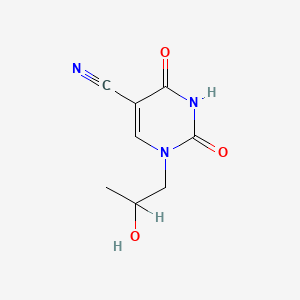
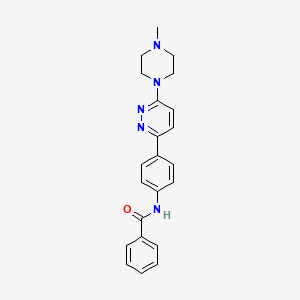
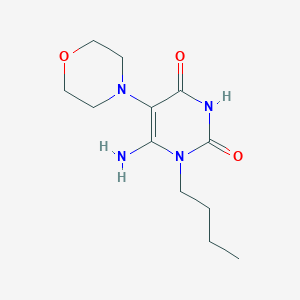
![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)
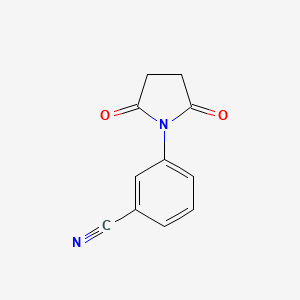
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)